1-CBZ-4-AMINO-4-METHYLPIPERIDINE

Medicinal Chemistry Peptide Synthesis Protecting Groups

1-Cbz-4-amino-4-methylpiperidine (CAS 169750-59-8, IUPAC: benzyl 4-amino-4-methylpiperidine-1-carboxylate) is a piperidine derivative with a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol. It is primarily utilized as a synthetic intermediate in medicinal chemistry and drug discovery, where the benzyloxycarbonyl (Cbz) group serves as a protective moiety for the amino functionality, allowing for selective transformations at other sites of the molecule.

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 169750-59-8
Cat. No. B596396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-CBZ-4-AMINO-4-METHYLPIPERIDINE
CAS169750-59-8
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESCC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C14H20N2O2/c1-14(15)7-9-16(10-8-14)13(17)18-11-12-5-3-2-4-6-12/h2-6H,7-11,15H2,1H3
InChIKeyIIBXHILDMSNGTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cbz-4-amino-4-methylpiperidine (CAS 169750-59-8): Key Intermediate with Cbz-Protected Amino and Piperidine Core


1-Cbz-4-amino-4-methylpiperidine (CAS 169750-59-8, IUPAC: benzyl 4-amino-4-methylpiperidine-1-carboxylate) is a piperidine derivative with a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol . It is primarily utilized as a synthetic intermediate in medicinal chemistry and drug discovery, where the benzyloxycarbonyl (Cbz) group serves as a protective moiety for the amino functionality, allowing for selective transformations at other sites of the molecule . This compound is a building block in the preparation of more complex biologically active molecules, as evidenced by its citation in patents such as WO-2020228756-A1 (inhibitors containing bicyclic derivatives) and AU-2017283790-B2 (substituted pyridines as DNMT1 inhibitors) .

Why 1-Cbz-4-amino-4-methylpiperidine Cannot Be Substituted by 1-Boc-4-amino-4-methylpiperidine or Other Piperidine Analogs


The Cbz (benzyloxycarbonyl) protecting group in 1-Cbz-4-amino-4-methylpiperidine imparts a distinct chemical stability and deprotection profile that is orthogonal to the more acid-labile Boc (tert-butoxycarbonyl) group found in its closest analog, 1-Boc-4-amino-4-methylpiperidine (CAS 1187929-53-6) . This orthogonality is a critical factor in multi-step synthetic routes. For instance, while the Boc group can be cleaved under mild acidic conditions (e.g., trifluoroacetic acid), the Cbz group is generally stable to these conditions but can be selectively removed by catalytic hydrogenolysis, enabling stepwise deprotection strategies [1]. Furthermore, Cbz-protected amines are more commonly employed in solution-phase synthesis, whereas Boc and Fmoc groups dominate solid-phase methodologies . Therefore, substituting 1-Cbz-4-amino-4-methylpiperidine with its Boc-protected counterpart would necessitate a complete re-evaluation and potential redesign of the synthetic sequence, especially when orthogonal deprotection is required. Generic substitution with other piperidine analogs lacking the specific substitution pattern and protective group fails to deliver the precise reactivity and strategic advantages necessary for the intended synthetic pathway.

Quantitative Evidence for Selecting 1-Cbz-4-amino-4-methylpiperidine (CAS 169750-59-8) Over Analogs


Orthogonal Deprotection Strategy: Cbz Stability vs. Acid-Labile Boc

The Cbz protecting group in 1-Cbz-4-amino-4-methylpiperidine provides stability under acidic conditions that would cleave the Boc group in its direct analog, 1-Boc-4-amino-4-methylpiperidine. This orthogonality is a fundamental selection criterion. While Boc groups are cleaved under mild acidolysis (e.g., TFA), benzyl carbamates like Cbz require significantly stronger acidic conditions or, more commonly, catalytic hydrogenolysis for their removal [1]. This difference enables the design of complex synthetic sequences where one amine is unmasked while the other remains protected.

Medicinal Chemistry Peptide Synthesis Protecting Groups

Commercial Availability and Purity Benchmark: ≥97% Pure by Supplier QC

Multiple commercial suppliers report a minimum purity specification of 97% for 1-Cbz-4-amino-4-methylpiperidine, with some offering purities up to 98% . This is a quantifiable quality benchmark that ensures the compound's reliability as a synthetic building block. While other protected piperidine analogs are available, the consistent high purity across different vendors for this specific Cbz-protected derivative provides a clear, verifiable metric for procurement decisions.

Synthetic Intermediates Quality Control Procurement

Validated Role as a Key Intermediate in Patented DNMT1 Inhibitors

1-Cbz-4-amino-4-methylpiperidine is explicitly cited as a building block in the preparation of substituted pyridines that act as inhibitors of DNA methyltransferase 1 (DNMT1), as detailed in patent AU-2017283790-B2 and its European counterpart EP-3468953-A1 . This direct link to a specific, high-value therapeutic target provides a verifiable use case that generic or differently protected piperidine analogs may not offer. The compound's specific structure is integral to the synthetic route for these patent-protected inhibitors, differentiating it from other piperidine building blocks that are not claimed in this intellectual property.

Epigenetics DNMT1 Inhibition Cancer Research

Preferred Platform: Solution-Phase vs. Solid-Phase Synthesis Applicability

The Cbz protecting group is more commonly encountered in solution-phase synthesis, whereas Boc and Fmoc groups dominate solid-phase peptide synthesis (SPPS) . This makes 1-Cbz-4-amino-4-methylpiperidine the preferred intermediate for projects employing traditional solution-phase methodologies, where the stability of Cbz to bases and its removal by hydrogenolysis are advantageous. In contrast, the Boc analog is more suited for SPPS or routes requiring acid-labile protection. This methodological divergence is a key factor in compound selection.

Organic Synthesis Methodology Solution-Phase Chemistry

High-Value Application Scenarios for Procuring 1-Cbz-4-amino-4-methylpiperidine


Synthesis of Patented DNMT1 Inhibitors for Epigenetic Research

Procurement is highly justified for research groups working on the development of novel DNA methyltransferase 1 (DNMT1) inhibitors, particularly those following the synthetic routes outlined in patents AU-2017283790-B2 and EP-3468953-A1 . 1-Cbz-4-amino-4-methylpiperidine is a specifically designated intermediate in these patents, making it an essential starting material for replicating or building upon this prior art. Using a generic alternative would deviate from the disclosed synthetic pathway and potentially introduce uncertainty into the research outcomes.

Complex Multi-Step Synthesis Requiring Orthogonal Deprotection

This compound is the preferred choice for any synthetic sequence that necessitates an orthogonal deprotection strategy, where an amine must remain protected while another (e.g., a Boc-protected amine) is unmasked under acidic conditions [1]. The stability of the Cbz group to TFA, a common reagent for Boc removal, is a critical, quantifiable advantage that prevents side reactions and ensures the fidelity of the synthetic route. Substitution with a Boc-protected piperidine would render the entire orthogonal strategy impossible.

Solution-Phase Synthesis of Bioactive Amine-Containing Molecules

For medicinal chemistry projects and process chemistry development that rely on traditional solution-phase synthesis rather than solid-phase methods, 1-Cbz-4-amino-4-methylpiperidine is the more appropriate building block . The Cbz group's compatibility with a wide range of solution-phase reagents and its clean deprotection by hydrogenolysis make it a reliable and predictable intermediate. Using a Boc-protected analog in this context may introduce unnecessary complications and lower overall yields.

High-Purity Intermediate for Reproducible Scale-Up

Procurement of this compound with a verified purity of ≥97% (and up to 98%) from multiple suppliers ensures a high-quality starting point for reaction scale-up and process development. This quantifiable purity benchmark minimizes the impact of unknown impurities on reaction kinetics and product yield, which is a critical factor when moving from milligram-scale discovery to multi-gram or kilogram-scale production. This reduces the risk of batch-to-batch variability compared to using lower-purity analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-CBZ-4-AMINO-4-METHYLPIPERIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.